molecular formula C15H21NO2 B1435931 Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2173090-87-2

Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No. B1435931
M. Wt: 247.33 g/mol
InChI Key: BFKUNGAXLQGBSP-UHFFFAOYSA-N
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Description

“Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate” is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 . It is also known as "8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,2,2,4-tetramethyl-, methyl ester" .

Scientific Research Applications

Synthesis and Chemical Properties

The research surrounding Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate primarily focuses on its synthesis and the exploration of its chemical properties. A notable study in this domain is the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters, highlighting a method that yields high diastereoselection and explores the synthesis of tricyclic structures (Bunce et al., 2001). Similarly, the discovery of new compounds like helquinoline, derived from Janibacter limosus, showcases the potential of tetrahydroquinoline derivatives in producing high biological activity against bacteria and fungi (Asolkar et al., 2004).

Biological Activity and Therapeutic Potential

Tetrahydroquinoline derivatives also hold promise in therapeutic applications. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline shows significant neuroprotective activity, suggesting potential for depression therapy due to its antidepressant-like effects and favorable ADMET profile (Możdżeń et al., 2019). This compound's ability to interact with dopamine receptors, inhibit free radical production, and influence neurotransmitter levels underscores its significance in neurological research and treatment strategies.

Enzymatic Resolutions and Synthesis of Derivatives

Research efforts extend to the enzymatic resolution of tetrahydroquinoline derivatives, offering pathways to enantiomerically pure compounds with potential as NMDA-glycine antagonists, important for neurological conditions (Katayama et al., 1998). The synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid further illustrates the versatility of these compounds in creating bioactive molecules (Paradisi & Romeo, 1977).

properties

IUPAC Name

methyl 1,2,2,4-tetramethyl-3,4-dihydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-9-15(2,3)16(4)13-11(10)7-6-8-12(13)14(17)18-5/h6-8,10H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKUNGAXLQGBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC=C2C(=O)OC)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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